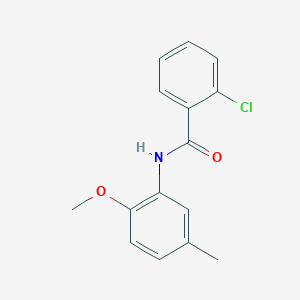
2-chloro-N-(2-methoxy-5-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-N-(2-méthoxy-5-méthylphényl)benzamide est un composé organique de formule moléculaire C15H14ClNO2. C'est un dérivé du benzamide, caractérisé par la présence d'un groupe chloro, d'un groupe méthoxy et d'un groupe méthyle liés au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-chloro-N-(2-méthoxy-5-méthylphényl)benzamide implique généralement la réaction de l'acide 2-méthoxy-5-méthylbenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec la 2-chloroaniline en présence d'une base telle que la pyridine pour obtenir le dérivé benzamide souhaité.
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité et l'évolutivité du processus de production.
Types de réactions :
Réactions de substitution : Le groupe chloro dans le 2-chloro-N-(2-méthoxy-5-méthylphényl)benzamide peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Oxydation et réduction : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides correspondants, tandis que les réactions de réduction peuvent convertir le groupe nitro en amine.
Hydrolyse : La liaison amide peut être hydrolysée en milieu acide ou basique pour donner l'acide carboxylique et l'amine correspondants.
Réactifs et conditions courants :
Substitution nucléophile : Réactifs tels que l'hydroxyde de sodium ou l'hydroxyde de potassium en milieu aqueux ou alcoolique.
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le gaz hydrogène en présence d'un catalyseur.
Principaux produits formés :
Substitution : Formation de divers benzamides substitués.
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Formation d'amines.
4. Applications de la recherche scientifique
Le 2-chloro-N-(2-méthoxy-5-méthylphényl)benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-chloro-N-(2-méthoxy-5-méthylphényl)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses.
Composés similaires :
- 2-Chloro-N-(4-chloro-2-méthoxy-5-méthylphényl)acétamide
- 5-Chloro-2-méthoxy-N-(2-(4-sulfamoylphényl)éthyl)benzamide
- 2-Chloro-N-(2-hydroxy-5-méthylphényl)benzamide
Comparaison : Comparé à ses analogues, le 2-chloro-N-(2-méthoxy-5-méthylphényl)benzamide est unique en raison de la position spécifique de ses groupes fonctionnels, ce qui peut influencer sa réactivité et son activité biologique. La présence des groupes méthoxy et méthyle peut améliorer sa lipophilie et sa capacité à interagir avec les poches hydrophobes dans les cibles biologiques.
Applications De Recherche Scientifique
2-Chloro-N-(2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
- 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 2-Chloro-N-(2-hydroxy-5-methylphenyl)benzamide
Comparison: Compared to its analogs, 2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
2-chloro-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-7-8-14(19-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
ZEBZJEAIGBJZDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)
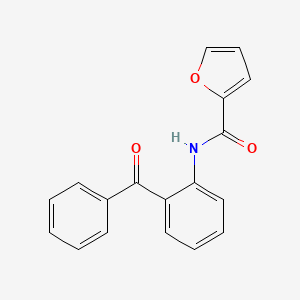


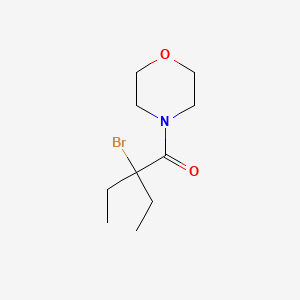

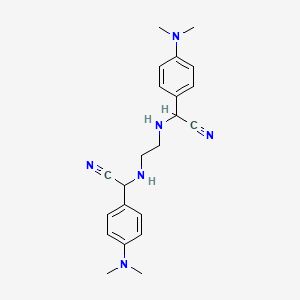
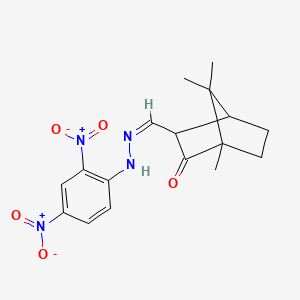

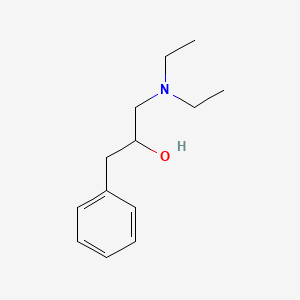

![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)

